molecular formula C19H25FN2O4S B2965534 2-({3-[N-(4-fluorophenyl)4-methylbenzenesulfonamido]-2-hydroxypropyl}(methyl)amino)ethan-1-ol CAS No. 1040642-88-3

2-({3-[N-(4-fluorophenyl)4-methylbenzenesulfonamido]-2-hydroxypropyl}(methyl)amino)ethan-1-ol

Cat. No.: B2965534
CAS No.: 1040642-88-3
M. Wt: 396.48
InChI Key: YFSHBTLYAWKIOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative featuring a 2-hydroxypropyl backbone substituted with a methylamino ethanol group and a 4-fluorophenyl-4-methylbenzenesulfonamido moiety.

Properties

IUPAC Name

N-(4-fluorophenyl)-N-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN2O4S/c1-15-3-9-19(10-4-15)27(25,26)22(17-7-5-16(20)6-8-17)14-18(24)13-21(2)11-12-23/h3-10,18,23-24H,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSHBTLYAWKIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN(C)CCO)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[N-(4-fluorophenyl)4-methylbenzenesulfonamido]-2-hydroxypropyl}(methyl)amino)ethan-1-ol typically involves multiple steps. One common method includes the reaction of 4-fluorophenylamine with 4-methylbenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 2-hydroxypropylamine under controlled conditions to form the final product. The reaction conditions often involve the use of solvents such as ethanol and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({3-[N-(4-fluorophenyl)4-methylbenzenesulfonamido]-2-hydroxypropyl}(methyl)amino)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

2-({3-[N-(4-fluorophenyl)4-methylbenzenesulfonamido]-2-hydroxypropyl}(methyl)amino)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({3-[N-(4-fluorophenyl)4-methylbenzenesulfonamido]-2-hydroxypropyl}(methyl)amino)ethan-1-ol involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares functional group motifs with several sulfonamide and ethanolamine derivatives. Key comparisons include:

Compound Key Structural Differences Synthetic Relevance
N-(2-(2-(3-Acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide () Replaces hydroxypropyl-ethanolamine with indole-acetylphenyl chain Demonstrates versatility of tosyl (4-methylbenzenesulfonyl) groups in coupling reactions .
2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol () Substitutes sulfonamide with sulfanyl group; lacks hydroxypropyl chain Highlights the impact of sulfonamide-to-sulfanyl substitution on molecular polarity .
N-(4-Fluorophenyl)methanesulfonamide derivatives () Simpler structures lacking the hydroxypropyl-methylamino ethanol moiety Illustrates the role of fluorinated aryl groups in modulating solubility and stability .

Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

  • Solubility: The hydroxypropyl-ethanolamine chain likely enhances water solubility compared to non-polar analogs like the indole-tosyl derivative in .
  • Stability : The 4-methylbenzenesulfonamido group may confer resistance to enzymatic degradation, as seen in related sulfonamide drugs .
  • Synthetic Yields : Similar compounds (e.g., ) show moderate yields (52–71%) in multi-step syntheses, suggesting comparable challenges in isolating the target compound .

Functional Group Impact

  • Fluorophenyl Group: Enhances metabolic stability and lipophilicity compared to non-fluorinated aryl groups, as observed in fluorinated pharmaceuticals .

Biological Activity

The compound 2-({3-[N-(4-fluorophenyl)4-methylbenzenesulfonamido]-2-hydroxypropyl}(methyl)amino)ethan-1-ol, also known as a sulfonamide derivative, has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

IUPAC Name

  • IUPAC Name : N-(4-fluorophenyl)-N-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-4-methylbenzenesulfonamide

Chemical Formula

  • Molecular Formula : C19H25FN2O4S
  • Molecular Weight : 396.48 g/mol

Structural Features

The compound features a sulfonamide group, a fluorophenyl moiety, and a hydroxypropyl chain, which contribute to its biological interactions. The presence of the fluorine atom is significant for enhancing lipophilicity and potentially improving binding affinity to target proteins.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The sulfonamide group can mimic p-aminobenzoic acid (PABA), inhibiting bacterial folic acid synthesis by competing with dihydropteroate synthase. This mechanism underlies the antimicrobial properties observed in sulfonamide derivatives.
  • Cell Proliferation Modulation : Preliminary studies suggest that this compound may exhibit antiproliferative effects on certain cancer cell lines by inducing apoptosis through the activation of caspases and modulation of cell cycle regulators.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit broad-spectrum antimicrobial activity. The compound is being investigated for its effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. Its antiproliferative effects are thought to arise from interference with metabolic pathways critical for cancer cell survival.

Case Studies

  • Study on Antiproliferative Effects : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, suggesting its potential as a chemotherapeutic agent .
  • Antimicrobial Efficacy Evaluation : Another study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReference
4-FluorobenzenesulfonamideStructureAntimicrobial
2-(4-amino-3-methylphenyl)benzothiazoleStructureAntiproliferative
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amineStructureAnticancer

Unique Attributes

The unique combination of functional groups in this compound allows for diverse interactions with molecular targets, making it particularly versatile for research and therapeutic applications.

Q & A

Basic: What analytical techniques are recommended for structural elucidation of this compound?

Methodological Answer:
For comprehensive structural analysis:

  • Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR to resolve functional groups and stereochemistry. 2D experiments (e.g., COSY, HSQC) clarify proton-carbon correlations.
  • Fourier-Transform Infrared Spectroscopy (FT-IR): Validate sulfonamide (S=O stretching ~1350 cm⁻¹) and hydroxyl groups (broad peak ~3300 cm⁻¹).
  • X-ray Crystallography: Resolve absolute configuration for chiral centers, critical for biological activity studies .

Advanced: How can researchers optimize reaction conditions to minimize diastereomer formation during sulfonamide coupling?

Methodological Answer:
Key strategies include:

  • Chiral Catalysts: Use enantioselective catalysts (e.g., BINOL-derived ligands) to control stereochemistry.
  • Temperature Control: Maintain 0–5°C to reduce kinetic side reactions.
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
  • In-Process Monitoring: LC-MS with chiral columns (e.g., Chiralpak® AD-H) tracks diastereomer ratios .

Basic: What chromatographic methods effectively separate the compound from synthetic byproducts?

Methodological Answer:

  • Reverse-Phase HPLC: C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) resolve polar impurities.
  • Hydrophilic Interaction Liquid Chromatography (HILIC): Effective for separating hydroxylated byproducts.
  • Chiral Stationary Phases: Necessary for isolating enantiomers (e.g., using cellulose-based columns) .

Advanced: How to address discrepancies in reported receptor binding affinities across assay systems?

Methodological Answer:

  • Standardization: Fix pH (7.4), temperature (25°C), and ionic strength across assays.
  • Orthogonal Validation: Compare surface plasmon resonance (SPR) with radioligand binding assays.
  • Post-Assay Purity Checks: Use UPLC-QTOF to confirm compound integrity post-experiment .

Basic: Which spectroscopic methods assess purity in different solvent systems?

Methodological Answer:

  • UV-Vis Spectroscopy: Determine λmax (e.g., 255 nm in 0.1 N NaOH) for concentration calibration.
  • Mass Spectrometry: Confirm molecular ion ([M+H]+) and rule out adducts.
  • Karl Fischer Titration: Quantify residual water in hygroscopic samples .

Advanced: How to design stability studies for hydrolytic degradation pathways?

Methodological Answer:

  • Accelerated Testing: Incubate at 37°C in pH 7.4 buffer; sample at 0, 1, 3, 7 days.
  • Degradation Product Identification: LC-MS/MS with CID fragmentation profiles.
  • Matrix Effects: Compare degradation kinetics in aqueous vs. lipid-rich emulsions .

Basic: What synthetic strategies introduce the 4-fluorophenyl sulfonamide moiety?

Methodological Answer:

  • Nucleophilic Substitution: React 4-fluorobenzenesulfonyl chloride with amine intermediates (e.g., propylamine derivatives).
  • Base Optimization: Use Et3N or DIPEA to neutralize HCl byproduct.
  • Stoichiometric Control: Maintain 1:1.2 molar ratio (amine:sulfonyl chloride) to prevent over-sulfonylation .

Advanced: What computational methods predict bioavailability given amphiphilic properties?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate lipid bilayer permeation using CHARMM36 force fields.
  • QSAR Modeling: Correlate logP and polar surface area with Caco-2 permeability data.
  • Experimental Validation: Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.